molecular formula C9H16O B13066476 4-Ethyl-3-methylcyclohexan-1-one

4-Ethyl-3-methylcyclohexan-1-one

Cat. No.: B13066476
M. Wt: 140.22 g/mol
InChI Key: GCFDTWDEMHGEGF-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylcyclohexan-1-one is a substituted cyclohexanone derivative with an ethyl group at position 4 and a methyl group at position 3 of the cyclohexane ring. Its molecular formula is C₉H₁₄O, and its molecular weight is 138.21 g/mol. The ketone functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fragrance industries. Its stereochemistry and substituent arrangement influence its reactivity and physical properties, such as boiling point (~195–205°C, estimated) and solubility in polar organic solvents like ethanol or acetone.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-ethyl-3-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3

InChI Key

GCFDTWDEMHGEGF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)CC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups under specific conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of ethyl and methyl halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. It may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Ethyl-3-methylcyclohexan-1-one:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Key Differences
This compound C₉H₁₄O 138.21 Ketone (C=O) 4-ethyl, 3-methyl Reference compound; saturated cyclohexane ring with ketone.
4-Acetylcyclohexene C₈H₁₀O 122.16 Ketone (C=O) Acetyl at position 4 Unsaturated cyclohexene ring; lower molecular weight and increased reactivity due to double bond.
4-Acetyl-1-methylcyclohexene C₉H₁₂O 136.19 Ketone (C=O) Acetyl at 4, methyl at 1 Cyclohexene ring with substituents; higher volatility than saturated analogs.
(1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde C₁₀H₁₆O 152.23 Aldehyde (CHO) 4-ethyl, 3-methyl Aldehyde group instead of ketone; potential for oxidation to carboxylic acid.
1-Ethyl-3-methylcyclohexane C₉H₁₈ 126.24 Alkane 1-ethyl, 3-methyl No functional group; lower polarity and higher hydrophobicity.

Structural and Reactivity Insights :

  • Ring Saturation: Cyclohexanone derivatives (e.g., this compound) exhibit higher stability in nucleophilic reactions compared to unsaturated analogs like 4-acetylcyclohexene, which may undergo Diels-Alder or hydrogenation reactions.
  • Functional Group Impact : The aldehyde in (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde is more susceptible to oxidation than the ketone in the target compound.
  • Substituent Effects : Bulkier substituents (e.g., ethyl groups) increase steric hindrance, slowing reaction kinetics compared to methyl or acetyl-substituted analogs.

Research Findings

  • Synthetic Applications : this compound is a precursor in synthesizing chiral alcohols via asymmetric reduction, a critical step in pharmaceutical intermediates. In contrast, 4-acetylcyclohexene derivatives are used as dienes in cycloaddition reactions.
  • Thermodynamic Properties : Computational studies (e.g., QSPR models) suggest that the target compound’s boiling point is ~20°C higher than 4-acetylcyclohexene due to stronger intermolecular forces in the saturated ring.
  • Safety Profiles : Cyclohexane derivatives without functional groups (e.g., 1-Ethyl-3-methylcyclohexane) are less reactive but require careful handling due to flammability.

Biological Activity

4-Ethyl-3-methylcyclohexan-1-one is an organic compound classified within the cycloalkane family. It features a cyclohexane ring with both ethyl and methyl substituents, along with a ketone functional group. This structure contributes to its unique chemical reactivity and potential biological activities.

PropertyValue
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3
InChI KeyGCFDTWDEMHGEGF-UHFFFAOYSA-N
Canonical SMILESCCC1CCC(=O)CC1C

The biological activity of this compound is primarily attributed to its ketone functional group, which can participate in various biochemical reactions. This compound may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects.

Potential Therapeutic Applications

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that ketones can possess antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Ketones have been linked to anti-inflammatory actions, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Properties : A study on structurally related compounds demonstrated significant growth inhibition against cancer cell lines, suggesting that modifications in the cyclohexane structure can enhance bioactivity. For instance, methylation at specific positions led to analogues with improved potency against MCF-7 breast cancer cells .
  • Enzyme Interaction : Investigations into the interaction of ketones with specific enzymes revealed that these compounds could modulate enzymatic activity, potentially influencing metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison between this compound and similar compounds reveals unique aspects of its biological profile:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePotentialEnzyme substrate interaction
4-MethylcyclohexanoneLowModerateReactive oxygen species formation
3-MethylcyclohexanoneLowHighCell cycle disruption

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